molecular formula C6H3ClI2O B107220 2-Chloro-4,6-diiodophenol CAS No. 15459-49-1

2-Chloro-4,6-diiodophenol

Cat. No. B107220
CAS RN: 15459-49-1
M. Wt: 380.35 g/mol
InChI Key: VWNMRWQDRVTTTM-UHFFFAOYSA-N
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Description

2-Chloro-4,6-diiodophenol is a chemical compound with the molecular formula C6H3ClI2O . It has a molecular weight of 380.35 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 2-Chloro-4,6-diiodophenol is 1S/C6H3ClI2O/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Chloro-4,6-diiodophenol is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Chromatography

The compound’s distinct chemical properties might be exploited in chromatography as a standard or a derivative for the separation of complex mixtures.

Each application leverages the unique chemical structure of 2-Chloro-4,6-diiodophenol, particularly its halogen atoms, which offer a range of reactivity and interaction with other molecules. While these applications are theoretical and based on the compound’s properties, actual use would require extensive research and validation .

Safety and Hazards

The compound is classified under the GHS07 hazard pictogram . The hazard statements associated with it are H302, H315, and H319 . Precautionary measures include avoiding ingestion and inhalation, and ensuring adequate ventilation .

Mechanism of Action

properties

IUPAC Name

2-chloro-4,6-diiodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClI2O/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNMRWQDRVTTTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)O)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClI2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20437071
Record name 2-CHLORO-4,6-DIIODOPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15459-49-1
Record name 2-CHLORO-4,6-DIIODOPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20437071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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